molecular formula C8H11NO3 B1286294 5-(Tert-butyl)isoxazole-3-carboxylic acid CAS No. 90607-21-9

5-(Tert-butyl)isoxazole-3-carboxylic acid

Cat. No. B1286294
CAS RN: 90607-21-9
M. Wt: 169.18 g/mol
InChI Key: GBFOGDDBEDQGJW-UHFFFAOYSA-N
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Description

5-(Tert-butyl)isoxazole-3-carboxylic acid is a chemical compound that belongs to the class of isoxazoles, which are heterocyclic compounds containing an oxygen atom and a nitrogen atom in a five-membered ring. The tert-butyl group attached to the isoxazole ring increases the steric bulk of the molecule, which can influence its chemical reactivity and physical properties.

Synthesis Analysis

The synthesis of compounds related to 5-(Tert-butyl)isoxazole-3-carboxylic acid involves novel routes and efficient methodologies. For instance, a versatile intermediate for the preparation of 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides has been synthesized from potassium tricyanomethanide, featuring a selective Sandmeyer reaction . Additionally, intermolecular [5 + 1]-cycloaddition between vinyl diazo compounds and tert-butyl nitrite has been used to form isoxazoles, demonstrating high functional group tolerance and regioselectivity .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various techniques. For example, X-ray diffraction studies have been conducted to determine the crystal structure of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate, revealing a monoclinic crystal system and specific unit cell parameters . Similarly, the crystal structure of catena-bis(hydrogen 5-tert-butylisophthalato)-[2,5-bis(4-pyridyl)-1,3,4-thiadiazole]zinc(II) has been reported, showing a distorted tetrahedral coordination of the zinc ion .

Chemical Reactions Analysis

The chemical reactivity of isoxazole derivatives can lead to various transformations. For instance, the treatment of 5-tert-butyl-4-methylisoxazole-3-ol with ethyl chloroacetate under basic conditions resulted in unexpected products, suggesting complex reaction pathways . Moreover, the oxidation of 3-tert-butyl-4-methylisoxazol-5(4H)-one with oxygen has been shown to form different oxidative products, indicating the susceptibility of these compounds to undergo redox reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-(Tert-butyl)isoxazole-3-carboxylic acid derivatives are influenced by their molecular structure. The presence of tert-butyl groups can affect the boiling point, solubility, and stability of the compounds. The intermolecular interactions, such as hydrogen bonding and aromatic π-π stacking, contribute to the formation of three-dimensional architectures in the crystalline state . These properties are crucial for the potential applications of these compounds in various fields, including medicinal chemistry and material science.

Scientific Research Applications

  • Scientific Field: Medicinal Chemistry

    • Application : Isoxazole, a five-membered heterocyclic pharmacophore, is widely used as a crucial moiety in drug discovery research . Functionalized isoxazole scaffolds show different biological activities such as anticancer, antioxidant, antibacterial, and antimicrobial activity .
    • Methods of Application : The synthesis of isoxazoles often involves the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds and the condensation of hydroxylamine with β-diketones or their synthetic equivalents .
    • Results : Many isoxazoles possess different types of biological activity: antimicrobial, antiviral, antitumor, anti-inflammatory, immunomodulating, anticonvulsant, antidiabetic, etc . Because of this they have been the subject of research in medicinal chemistry over the past decades .
  • Scientific Field: Organic Chemistry

    • Application : Isoxazoles are significant to medicinal chemists as they provide the ability to expand the available drug-like chemical space, which bind to the biological targets based on their chemical diversity .
    • Methods of Application : The presence of the labile N–O bond in the isoxazole ring capable of cleavage allows one to obtain various 1,3-bifunctional derivatives of carbonyl compounds as a result of a series of transformations .
    • Results : Isoxazoles are synthetically useful, and a large number of publications appear annually on the synthesis of new representatives of isoxazoles .
  • Scientific Field: Cancer Research

    • Application : A series of novel N-(5-(tert-butyl)isoxazol-3-yl)-Nʹ-phenylurea derivatives were designed and synthesized as FLT 3 inhibitors .
    • Methods of Application : The specific methods of synthesis are not detailed in the source, but it involves the creation of a series of novel N-(5-(tert-butyl)isoxazol-3-yl)-Nʹ-phenylurea derivatives .
    • Results : Among the synthesized compounds, compound 19 inhibited the phosphorylation of FLT3 and led to complete tumor regression in the MV4-11 xenograft model .
  • Scientific Field: Synthetic Chemistry

    • Application : Isoxazoles are used in metal-free synthetic routes. This is important because the disadvantages associated with metal-catalyzed reactions include high costs, low abundance, toxicity, a significant generation of waste, and difficulty to separate from the reaction mixtures .
    • Methods of Application : The synthesis of isoxazoles often involves the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds and the condensation of hydroxylamine with β-diketones or their synthetic equivalents .
    • Results : The development of metal-free synthetic routes has led to the synthesis of isoxazoles with significant biological interests .
  • Scientific Field: Organic Synthesis

    • Application : Isoxazoles are used in the synthesis of 3,5-disubstituted isoxazoles from substituted aldoximes and alkynes .
    • Methods of Application : The use of either tert-butyl nitrite or isoamyl nitrite enables an efficient, one-pot approach for the synthesis of 3,5-disubstituted isoxazoles from substituted aldoximes and alkynes under conventional heating conditions .
    • Results : This method provides a wide range of functional group compatibility and is applicable to a broad range of substrates .
  • Scientific Field: Medicinal Chemistry

    • Application : Isoxazoles are used in the synthesis of various 3-substituted and 3,5-disubstituted isoxazoles .
    • Methods of Application : The reaction of N-hydroxyl-4-toluenesulfonamide with α,β-unsaturated carbonyl compounds leads to the synthesis of various 3-substituted and 3,5-disubstituted isoxazoles .
    • Results : This strategy is associated with readily available starting materials, mild conditions, high regioselectivity, and wide scope .
  • Scientific Field: Synthetic Chemistry

    • Application : Isoxazoles are used in metal-free synthetic routes. This is important because the disadvantages associated with metal-catalyzed reactions include high costs, low abundance, toxicity, a significant generation of waste, and difficulty to separate from the reaction mixtures .
    • Methods of Application : The synthesis of isoxazoles often involves the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds and the condensation of hydroxylamine with β-diketones or their synthetic equivalents .
    • Results : The development of metal-free synthetic routes has led to the synthesis of isoxazoles with significant biological interests .
  • Scientific Field: Organic Synthesis

    • Application : Isoxazoles are used in the synthesis of 3,5-disubstituted isoxazoles from substituted aldoximes and alkynes .
    • Methods of Application : The use of either tert-butyl nitrite or isoamyl nitrite enables an efficient, one-pot approach for the synthesis of 3,5-disubstituted isoxazoles from substituted aldoximes and alkynes under conventional heating conditions .
    • Results : This method provides a wide range of functional group compatibility and is applicable to a broad range of substrates .
  • Scientific Field: Medicinal Chemistry

    • Application : Isoxazoles are used in the synthesis of various 3-substituted and 3,5-disubstituted isoxazoles .
    • Methods of Application : The reaction of N-hydroxyl-4-toluenesulfonamide with α,β-unsaturated carbonyl compounds leads to the synthesis of various 3-substituted and 3,5-disubstituted isoxazoles .
    • Results : This strategy is associated with readily available starting materials, mild conditions, high regioselectivity, and wide scope .

Safety And Hazards

For safety, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation is advised . All sources of ignition should be removed .

properties

IUPAC Name

5-tert-butyl-1,2-oxazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3/c1-8(2,3)6-4-5(7(10)11)9-12-6/h4H,1-3H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBFOGDDBEDQGJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=NO1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00589587
Record name 5-tert-Butyl-1,2-oxazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00589587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Tert-butyl)isoxazole-3-carboxylic acid

CAS RN

90607-21-9
Record name 5-tert-Butyl-1,2-oxazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00589587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-tert-butyl-1,2-oxazole-3-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Q Lv, X Pan, D Wang, Q Rong, B Ma, X Xie… - Journal of Medicinal …, 2021 - ACS Publications
Inhibiting the polarization or survival of tumor-associated macrophages through blocking CSF-1/CSF-1R signal transduction has become a promising strategy for cancer immunotherapy…
Number of citations: 10 pubs.acs.org

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